methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chromenone core, and a chloro substituent
Preparation Methods
The synthesis of methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Synthesis of the chromenone core: The chromenone core can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group.
Final coupling and esterification: The final step involves coupling the benzodioxole and chromenone intermediates, followed by esterification to form the methyl ester.
Chemical Reactions Analysis
Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity and leading to biological effects. Additionally, the chromenone core may participate in redox reactions, influencing cellular processes such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:
1,3-Benzodioxole: This compound shares the benzodioxole moiety but lacks the chromenone core and chloro substituent.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound contains the benzodioxole moiety and an amine group, but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClO7 |
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Molecular Weight |
416.8 g/mol |
IUPAC Name |
methyl 2-[7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H17ClO7/c1-11-14-4-3-13(6-17(14)29-21(24)15(11)7-20(23)25-2)26-9-12-5-18-19(8-16(12)22)28-10-27-18/h3-6,8H,7,9-10H2,1-2H3 |
InChI Key |
SGGLTPMHLBOCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC4=C(C=C3Cl)OCO4)CC(=O)OC |
Origin of Product |
United States |
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